(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
CAS No.: 1190363-43-9
Cat. No.: VC2848783
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190363-43-9 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m0/s1 |
| Standard InChI Key | ZZNXHQSAOHUNDA-VIFPVBQESA-N |
| Isomeric SMILES | C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O |
| SMILES | C1CC(C2=C(C=CC=N2)C(=O)C1)O |
| Canonical SMILES | C1CC(C2=C(C=CC=N2)C(=O)C1)O |
Introduction
Chemical Properties and Structure
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one is characterized by a bicyclic structure comprising a pyridine ring fused to a cycloheptane framework. The compound features a hydroxyl group (-OH) at the 9-position with S stereochemistry and a ketone functionality at the 5-position. The tetrahydro configuration indicates that the cycloheptane portion is partially saturated, which influences its three-dimensional structure and subsequent reactivity patterns .
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and registry numbers that facilitate its cataloging in chemical databases and repositories.
| Identifier Type | Value |
|---|---|
| CAS Number | 1190363-43-9 |
| IUPAC Name | (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.2 g/mol |
| Standard InChI | InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m0/s1 |
| Standard InChIKey | ZZNXHQSAOHUNDA-VIFPVBQESA-N |
| SMILES | C1CC@@HO |
The compound's structure contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, resulting in a molecular weight of 177.2 g/mol . The stereochemistry at the 9-position is denoted by the "S" configuration, which is critical for its biological activity and interactions with potential target receptors.
Synthesis Methodologies
The synthesis of (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one involves several carefully orchestrated chemical transformations. Based on the available literature, multiple synthetic routes have been developed to access this compound with high stereoselectivity and yield.
Multi-Step Synthesis Pathway
A detailed synthetic pathway described in the literature involves the following key steps :
-
Preparation of Dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate:
-
Starting with pyridine-2,3-dicarboxylic acid (16.76 mmol)
-
Addition of thionyl chloride (20.11 mmol) in methanol at -5°C
-
Refluxing for 7 hours followed by extraction with ethyl acetate
-
Resulting in pyridine-2,3-dicarboxylic acid dimethyl diester with 90% yield
-
-
Synthesis of 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione:
-
Reaction of dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate (8.5 mmol) with HCl (12.88 mmol)
-
Heating at 75°C in water for 10 hours
-
Extraction with ethyl acetate and recrystallization from ethanol
-
Yielding white solids (81%) with a melting point of 114°C
-
-
Stereoselective Reduction to (S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one:
-
Asymmetric reduction of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione using Rh-(R-binapine)(COD)BF₄ catalyst
-
Reaction conducted in dichloromethane at temperatures below 5°C
-
Monitoring at room temperature for 24 hours
-
Post-reaction workup involving water dilution, extraction with diethyl ether
-
Purification to yield the target compound with 52% yield and high stereoselectivity
-
This synthetic methodology demonstrates the importance of catalyst choice for achieving the desired S stereochemistry at the 9-position. The use of a rhodium catalyst with a chiral ligand provides the necessary stereochemical control during the reduction step .
Pharmaceutical Relevance and Applications
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one possesses structural features that make it valuable in pharmaceutical research and development. Its unique bicyclic scaffold and specific stereochemistry contribute to its utility in medicinal chemistry.
Intermediate in Drug Synthesis
The compound serves as an important intermediate in pharmaceutical synthesis pathways. It is particularly noted as a building block for more complex molecules with potential pharmacological properties. The presence of both a hydroxyl group and a ketone functionality creates opportunities for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery programs.
Relationship to Pharmaceutical Compounds
The literature indicates connections between (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one and various pharmaceutical developments:
-
It appears to be related to Rimegepant development, as it is referenced in the context of Rimegepant impurities .
-
The compound's derivatives have been explored in the context of CGRP receptor antagonists, which are important in migraine treatment research .
-
Research involving triazolyl derivatives of this compound has been conducted, exploring potential applications in drug development .
The hydroxyl group at the 9-position presents an opportunity for derivatization, such as the creation of esters, ethers, or carbamates, which can modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.
Further Chemical Transformations
The compound's functional groups allow for various chemical transformations, expanding its utility as a synthetic building block. Several documented reactions highlight its versatility in organic synthesis.
Formation of Tosylate Derivative
The hydroxyl group at the 9-position can be converted to a tosylate, creating a better leaving group for subsequent nucleophilic substitution reactions :
-
Reaction with p-tolyl sulfonyl chloride in dichloromethane
-
Using triethylamine as a base
-
Resulting in (R)-5-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-methyl benzene sulfonate
-
High yield (90%) with a melting point of 85–87°C
Nucleophilic Substitution with Azide
The tosylate derivative can undergo nucleophilic substitution with sodium azide :
-
Reaction with sodium azide in anhydrous DMF
-
Heating at 70°C for 6 hours
-
Resulting in (S)-9-Azido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
-
High yield (86%) with a melting point of 144–146°C
Related Compounds and Derivatives
Several structurally related compounds and derivatives of (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one have been identified and characterized. Understanding these relationships provides context for the compound's place within a broader family of chemical structures.
Enantiomeric Counterpart
The R enantiomer, (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one (CAS: 1190363-44-0), is a stereoisomer that differs only in the configuration at the 9-position . This compound shares identical physical and chemical properties with the S enantiomer except for its optical rotation and potentially different biological activities due to the altered stereochemistry.
Protected Derivatives
Several protected derivatives have been synthesized, including:
-
(R)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS: 1190363-45-1)
-
This silyl ether protection of the hydroxyl group enhances the stability and modifies the solubility properties of the parent compound
Hydrochloride Salt
The hydrochloride salt form, (9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride (CAS: 2411180-77-1), offers improved solubility in polar solvents compared to the free base form . This salt has a molecular weight of 213.66 g/mol and is available commercially.
Future Research Directions
The unique structural features and reactivity patterns of (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one suggest several promising avenues for future research and development.
Synthetic Methodology Development
The development of more efficient and stereoselective synthetic routes to access this compound and its derivatives remains an area of active research. Improvements in catalytic systems, reaction conditions, and purification methods could enhance the scalability and sustainability of its production.
Exploration of Biological Activities
Comprehensive screening of this compound and its derivatives against various biological targets could reveal unexpected activities and potential therapeutic applications. The structural similarities to known bioactive compounds suggest potential interactions with neurological receptors, particularly those involved in pain pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume